

An In-depth Technical Guide to the Chemical Properties of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Piperidinepropanoic acid*

Cat. No.: B172629

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinepropanoic acid (1-PPA), a derivative of the ubiquitous piperidine heterocyclic scaffold, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and purification protocols. Furthermore, it delves into its reactivity, stability, and toxicological data. A key focus is its emerging role as an allosteric modulator of Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor implicated in inflammation and various disease states. This document is intended to be a valuable resource for researchers and scientists engaged in the study and application of **1-Piperidinepropanoic acid** and its analogues.

Chemical and Physical Properties

1-Piperidinepropanoic acid is a white to pale brown crystalline powder.^[1] Its structure features a tertiary amine within the piperidine ring and a carboxylic acid moiety, rendering it amphoteric.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ NO ₂	[2]
Molecular Weight	157.21 g/mol	[2]
CAS Number	26371-07-3	[2]
Melting Point	105-110 °C	[1]
Boiling Point	105-108 °C at 0.5 mmHg	[1]
pKa (Predicted)	3.83 ± 0.10	[1]
Solubility	Slightly soluble in water.	[3]
Appearance	White to pale brown powder	[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of **1-Piperidinepropanoic acid** is characterized by signals corresponding to the protons on the piperidine ring and the propanoic acid chain.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.4-2.6	Multiplet	4H	Protons at C2' and C6' of the piperidine ring
~1.5-1.7	Multiplet	4H	Protons at C3' and C5' of the piperidine ring
~1.4-1.5	Multiplet	2H	Protons at C4' of the piperidine ring
~2.5-2.7	Triplet	2H	Methylene protons adjacent to the nitrogen
~2.3-2.5	Triplet	2H	Methylene protons adjacent to the carboxyl group
~11-12	Singlet (broad)	1H	Carboxylic acid proton

Note: Predicted chemical shifts based on computational models and analysis of similar structures.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

Chemical Shift (ppm)	Assignment
~175-180	Carbonyl carbon (C=O)
~54-56	Carbons at C2' and C6' of the piperidine ring
~48-50	Methylene carbon adjacent to the nitrogen
~32-34	Methylene carbon adjacent to the carboxyl group
~25-27	Carbons at C3' and C5' of the piperidine ring
~23-25	Carbon at C4' of the piperidine ring

Note: Predicted chemical shifts based on computational models and analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Piperidinepropanoic acid** displays characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
2975-2845	C-H stretch	Alkyl groups
1725-1700	C=O stretch	Carboxylic acid

Mass Spectrometry

Mass spectral analysis of **1-Piperidinepropanoic acid** would be expected to show a molecular ion peak corresponding to its molecular weight.

m/z	Ion
157	[M] ⁺
158	[M+H] ⁺

Common fragmentation patterns for piperidine derivatives involve α -cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Experimental Protocols

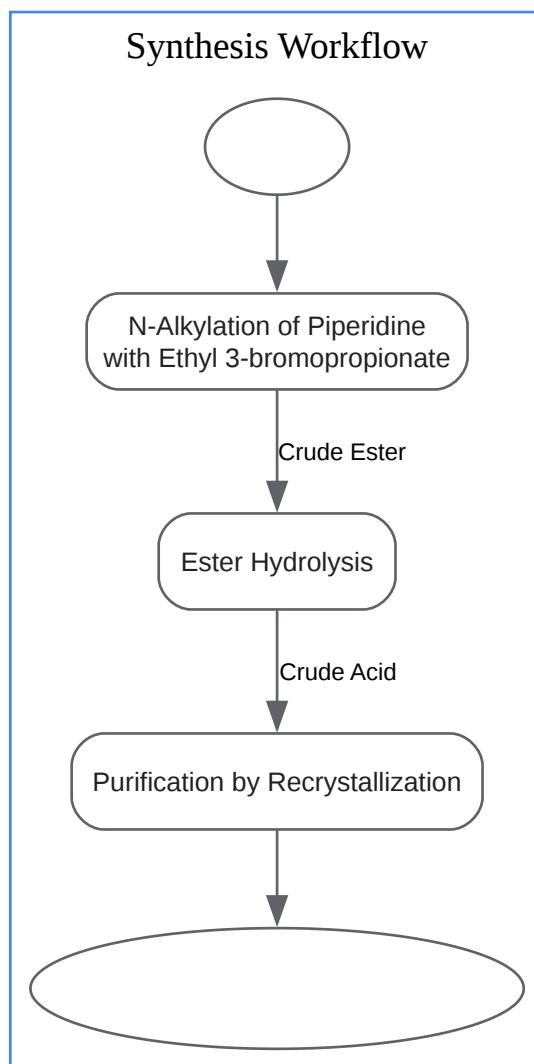
Synthesis of 1-Piperidinepropanoic Acid

A common method for the synthesis of **1-Piperidinepropanoic acid** is through the N-alkylation of piperidine with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Materials:

- Piperidine
- Ethyl 3-bromopropionate
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile, anhydrous
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate ($MgSO_4$), anhydrous
- Ethanol
- Water

Procedure:


Step 1: N-Alkylation of Piperidine

- To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

- Slowly add ethyl 3-bromopropionate (1.0 equivalent) to the reaction mixture.
- Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain crude ethyl 1-piperidinopropanoate.

Step 2: Hydrolysis of the Ester

- Dissolve the crude ethyl 1-piperidinopropanoate in a mixture of ethanol and water.
- Add sodium hydroxide (2.0 equivalents) to the solution.
- Heat the mixture to reflux and stir for 4-6 hours.
- Monitor the hydrolysis by TLC until the starting ester is no longer visible.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
- Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid. The product may precipitate.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **1-Piperidinopropanoic acid**.

[Click to download full resolution via product page](#)

Synthesis workflow for **1-Piperidinepropanoic acid**.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid **1-Piperidinepropanoic acid**.

Materials:

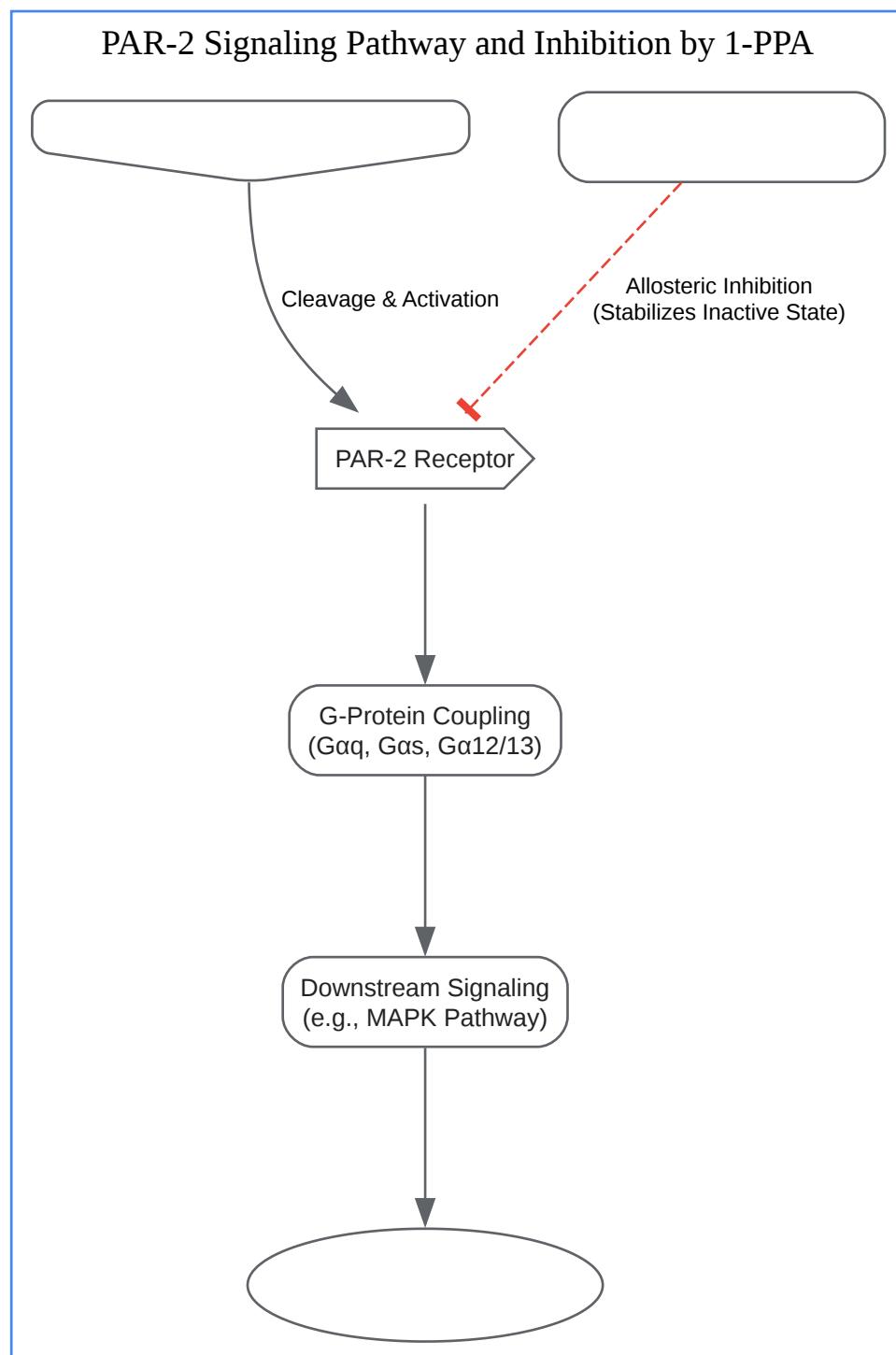
- Crude **1-Piperidinepropanoic acid**
- Suitable solvent (e.g., water, ethanol, isopropanol, or a mixture)

- Erlenmeyer flasks
- Hot plate with magnetic stirrer
- Buchner funnel and flask
- Filter paper

Procedure:

- Solvent Selection: Empirically determine a suitable solvent or solvent mixture in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
- Dissolution: Dissolve the crude **1-Piperidinopropanoic acid** in a minimum amount of the hot solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
- Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
- Drying: Dry the purified crystals under vacuum.

Reactivity and Stability


1-Piperidinopropanoic acid exhibits reactivity characteristic of both a tertiary amine and a carboxylic acid. The nitrogen atom can act as a nucleophile, and the carboxylic acid can undergo esterification, amide formation, and other typical carboxylic acid reactions.

The compound is generally stable under standard storage conditions (sealed in a dry environment at room temperature).[1] It is important to avoid strong oxidizing agents, strong acids, and strong bases.[4]

Biological Activity: Allosteric Inhibitor of PAR-2

Recent research has identified **1-Piperidinepropanoic acid** as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR-2).^[5] PAR-2 is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation and has been implicated in various diseases, including autoimmune disorders and cancer.^[5]

Activation of PAR-2 typically occurs via proteolytic cleavage of its N-terminus by proteases such as trypsin, exposing a tethered ligand that activates the receptor.^[6] This activation leads to the initiation of downstream signaling cascades. 1-PPA has been shown to bind to an allosteric site on the PAR-2 receptor, stabilizing an inactive conformation and thereby inhibiting its signaling.^[5] This antagonistic effect has been observed to impact downstream pathways such as the MAPK signaling cascade and platelet aggregation.^[5]

[Click to download full resolution via product page](#)

PAR-2 signaling and its inhibition by 1-PPA.

Toxicological Information and Safety

Hazard Identification

1-Piperidinepropanoic acid is classified as an irritant.[\[1\]](#) The following GHS hazard statements apply:

- H315: Causes skin irritation.[\[7\]](#)
- H319: Causes serious eye irritation.[\[7\]](#)
- H335: May cause respiratory irritation.[\[7\]](#)

Precautionary Measures

Standard laboratory safety precautions should be observed when handling this compound.

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)
- P264: Wash skin thoroughly after handling.[\[1\]](#)
- P271: Use only outdoors or in a well-ventilated area.[\[1\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)

First Aid

- If on skin: Wash with plenty of soap and water.[\[1\]](#)
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)

A comprehensive toxicological profile has not been fully investigated.[\[4\]](#) Therefore, it is prudent to handle this compound with care, assuming it may have other potential hazards.

Conclusion

1-Piperidinepropanoic acid is a versatile chemical entity with established applications as a synthetic building block and emerging potential as a therapeutic agent. This guide has provided a detailed overview of its fundamental chemical properties, spectroscopic characteristics, and handling procedures. The discovery of its activity as a PAR-2 allosteric inhibitor opens new

avenues for research into its pharmacological applications, particularly in the context of inflammatory diseases. The experimental protocols and data presented herein serve as a valuable resource for scientists and researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. Human Metabolome Database: ^1H NMR Spectrum (1D, 400 MHz, CDCl_3 , experimental) (HMDB0034301) [hmdb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 7. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 1-Piperidinepropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172629#1-piperidinepropanoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com